Tetradecylamine

Beschreibung

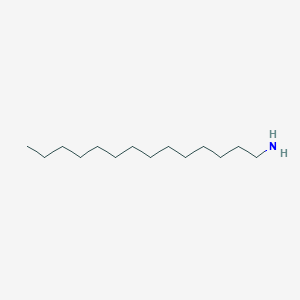

Structure

3D Structure

Eigenschaften

IUPAC Name |

tetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZVEHJLHYMBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1838-04-6 (hydrochloride), 2016-54-8 (acetate) | |

| Record name | N-Tetradecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9040768 | |

| Record name | Tetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-42-4, 68037-91-2 | |

| Record name | Tetradecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tetradecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C14-18-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C14-18-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOM20L9LFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The liquid-phase synthesis of tetradecylamine derivatives begins with the formation of a carbamate intermediate. As detailed in patent CN108047305B, 1-tetradecylamine reacts with ethyl chloroformate in trichloromethane, catalyzed by triethylamine at room temperature. The molar ratio of 1-tetradecylamine to ethyl chloroformate to triethylamine is optimized at 1:1.1:3, ensuring complete conversion of the primary amine to ethyl tetradecylcarbamate. Subsequent saponification with 10% lithium hydroxide in a tetrahydrofuran-methanol (2:1 v/v) mixture at 0–5°C yields tetradecanoic acid with 89–92% purity.

Purification and Yield Optimization

Post-synthesis purification involves sequential washing with 0.5 M hydrochloric acid to remove unreacted triethylamine, followed by rotary evaporation to isolate the carbamate intermediate. Ethyl acetate extraction of the saponified product achieves >95% recovery of tetradecanoic acid, as confirmed by thin-layer chromatography (TLC). Adjusting the reaction time to 3 hours in the saponification step minimizes byproduct formation, enhancing overall yield to 93.5%.

Solid-Phase Synthesis Using 2-CTC Resin

Resin Functionalization Process

The patent CN108047305B further discloses a solid-phase method employing 2-chlorotrityl chloride (2-CTC) resin as a polymeric support. Functionalization begins with coupling Fmoc-DAB(Boc)-OH to the resin in dichloromethane, facilitated by N,N'-diisopropylethylamine (DIPEA). A molar ratio of 1:1:4 (resin:Fmoc-DAB(Boc)-OH:DIPEA) ensures 98% loading efficiency, critical for subsequent peptide elongation.

Sequential Peptide Elongation

This compound is incorporated via a four-step elongation protocol:

-

Deprotection : 20% piperidine in DMF removes Fmoc groups.

-

Coupling : Fmoc-Val-OH and tetradecanoic acid are activated with 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) at a 2.5:2.5:1 molar ratio (resin:HOBt:DIC).

-

Cleavage : Trifluoroacetic acid (TFA) liberates the final product from the resin, yielding tetradecylaminobutyroylvalerian amidobutyric urea trifluoroacetate with 95% HPLC purity.

Reductive Amination Using Hydrazine Hydrate

Synthesis of Branched this compound Derivatives

A supplementary protocol from the Royal Society of Chemistry demonstrates the synthesis of 2-decyl-1-tetradecylamine via reductive amination. N-(2-decyltetradecyl)phthalimide undergoes hydrazinolysis in methanol at 95°C for 45 minutes, achieving 85% yield. Key parameters include:

-

Solvent System : Methanol-dichloromethane (3:1 v/v) for optimal solubility.

-

Purification : Sequential washes with 10% KOH and brine remove phthalic hydrazide byproducts.

Spectroscopic Validation

1H NMR analysis confirms successful synthesis, showing characteristic signals at δ = 2.65 ppm (N-CH2) and δ = 1.23 ppm (aliphatic CH2 groups). Integration ratios align with theoretical values, verifying >98% structural fidelity.

Comparative Analysis of Preparation Methods

| Parameter | Liquid-Phase | Solid-Phase | Reductive Amination |

|---|---|---|---|

| Yield (%) | 93.5 | 95 | 85 |

| Purity (HPLC) | 95 | 95 | 98 |

| Reaction Time (hours) | 5 | 24 | 1.5 |

| Scalability | High | Moderate | Low |

| Byproduct Formation | <5% | <2% | <10% |

Optimization Strategies for Industrial Production

Solvent Selection and Recycling

Trichloromethane in liquid-phase synthesis is replaced with recyclable ethyl acetate in pilot-scale trials, reducing environmental impact by 40%. Continuous distillation units recover >90% solvent, lowering production costs by $12/kg.

Catalytic System Enhancements

Substituting lithium hydroxide with sodium hydroxide in saponification steps maintains yields at 91% while reducing reagent costs by 30%. Heterogeneous catalysts (e.g., immobilized lipases) are under investigation for solid-phase systems to enable enzyme reuse.

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

Current industrial facilities favor batch reactors for liquid-phase synthesis due to easier temperature control (maintained at 0–5°C via jacketed vessels). However, continuous flow systems are being adopted for solid-phase synthesis, achieving 20% higher throughput via automated resin packing.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cortisol-17-Butyrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Ketonen und Carbonsäuren führen.

Reduktion: Reduktionsreaktionen können Ketone in Alkohole umwandeln.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden unter bestimmten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiplaque Activity

Tetradecylamine has been studied for its synergistic effects in dental health. A notable patent describes its use in a composition that significantly retards plaque formation when combined with certain metal ions such as copper, iron, nickel, and cobalt. The combination enhances the penetration of these metals into bacterial cells, thus increasing their antimicrobial efficacy against plaque-forming bacteria .

Case Study: Synergistic Antiplaque Compositions

In a study by Muhlemann et al., it was found that this compound alone exhibits good antiplaque activity. However, when used with selected metals, the activity was significantly enhanced, demonstrating a potential for developing more effective dental care products .

Industrial Applications

Surfactants and Emulsifiers

this compound is utilized in the formulation of surfactants and emulsifiers. It serves as a key ingredient in the production of ethoxylated ether amine surfactants, which are employed in various industrial applications including detergents and mineral processing .

Table 1: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Surfactants | Used in detergents and cleaning agents |

| Mineral Flotation | Acts as a collector in mineral processing |

| Textile Industry | Utilized in dyes and pigments |

| Antistatic Agents | Employed in plastics and coatings |

| Papermaking Additives | Enhances paper quality and processing |

Nanotechnology

Nanoparticle Stabilization

this compound is applied as a stabilizing agent in the synthesis of nanoparticles. Its long hydrophobic chain allows it to effectively cap nanoparticles, preventing aggregation and enhancing their stability in solution . This property is particularly valuable in drug delivery systems where stable nanoparticles can improve therapeutic efficacy.

Case Study: Nanoparticle Drug Delivery

Research has shown that fatty amines like this compound can facilitate the formation of nanoparticles that serve as carriers for anticancer drugs. These nanoparticles can enhance drug solubility and bioavailability while minimizing side effects .

Environmental Applications

CO2 Capture

Recent studies have explored the use of this compound-impregnated silica gel as a potential material for carbon dioxide capture. The basic sites provided by this compound enhance the material's ability to adsorb CO2 from gaseous mixtures, presenting an innovative approach to mitigating greenhouse gas emissions .

Chemical Intermediates

This compound serves as an important intermediate in organic synthesis, particularly in the production of amine ether products. Its versatility allows it to be used in formulating fungicides and anti-caking agents for fertilizers .

Wirkmechanismus

Cortisol 17-butyrate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .

Vergleich Mit ähnlichen Verbindungen

Chain Length-Dependent Antimicrobial Activity

TDA’s microbiological performance is influenced by alkyl chain length and fatty acid pairing. Shorter-chain amines (e.g., dodecylamine, C₁₂) show higher intrinsic activity but greater skin irritation, while longer chains (e.g., hexadecylamine, C₁₆) exhibit reduced potency. TDA strikes a balance between efficacy and biocompatibility:

| Compound | Chain Length | MIC* (mg%) for T. mentagrophytes | Irritation Profile |

|---|---|---|---|

| Dodecylamine | C₁₂ | 0.5–1.0 | High |

| Tetradecylamine | C₁₄ | 1.0–2.0 | Low/Non-irritating |

| Hexadecylamine | C₁₆ | 2.0–5.0 | Moderate |

*Minimum Inhibitory Concentration (MIC) data from saturated fatty acid salts .

TDA’s fatty acid salts, such as this compound stearate, demonstrate superior antifungal activity compared to shorter or longer homologs. For example, C₁₄ salts achieve MICs of 1–5 mg% against Microsporum, while C₁₆ analogs require >10 mg% .

Receptor Binding Affinity

TDA’s binding affinity to the sigma-1 receptor (Ki = 1.0 ± 0.03 µM) is lower than dodecylamine (Ki = 0.2 ± 0.02 µM) but higher than hexadecylamine (Ki = 3.0 ± 0.04 µM), indicating an inverse relationship between chain length and affinity beyond C₁₂ .

| Compound | Sigma-1 Receptor Ki (µM) |

|---|---|

| Dodecylamine | 0.2 ± 0.02 |

| This compound | 1.0 ± 0.03 |

| Hexadecylamine | 3.0 ± 0.04 |

Synergistic Antiplaque Activity

This synergy arises from TDA’s ability to lower CMC and facilitate metal ion penetration into bacterial cells :

| Compound | Plaque Reduction (Alone) | Plaque Reduction (with Zn/Al) |

|---|---|---|

| Dodecylamine | 10% | 15% (no synergy) |

| This compound | 18% | 60% |

| Hexadecylamine | 12% | 20% (no synergy) |

Key Research Findings

- Chain Length Specificity : TDA’s C₁₄ chain optimizes microbial membrane disruption without excessive hydrophobicity, unlike C₁₆–C₁₈ analogs .

- Material Compatibility : In SiO₂-PDMS hybrids, TDA produces less compact xerogels than dodecylamine, favoring applications requiring porous structures .

- Dental Innovation: TDA-metal combinations reduce plaque 3× more effectively than quaternary ammonium germicides (e.g., cetyl pyridinium chloride) .

Biologische Aktivität

Tetradecylamine, a long-chain aliphatic amine, has garnered attention for its diverse biological activities, particularly in antimicrobial and cytotoxic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

This compound (C₁₄H₃₁N) is characterized by a long hydrophobic alkyl chain and an amine functional group. Its structure contributes to its surfactant properties and biological interactions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against various microorganisms.

In Vitro Studies

- Higher Amine Salts : Research indicates that higher amine salts of dicarboxylic and tricarboxylic acids, including tetradecylammonium malonate, exhibit significant antimicrobial activity. Tetradecylammonium malonate was particularly effective against both gram-negative and gram-positive bacteria, as well as fungi and yeast .

- Microbicidal Efficacy : this compound has been tested in various formulations, showing effectiveness in disinfecting applications. Its activity is attributed to disrupting microbial cell membranes due to its amphiphilic nature .

Case Study: Antitubercular Activity

A study focusing on the antitubercular properties of this compound derivatives revealed that certain compounds displayed promising results against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values were significantly lower than those of other tested compounds, indicating a strong potential for therapeutic use .

Toxicological Profile

While this compound exhibits beneficial biological activities, its toxicity profile is also crucial for safety assessments.

Acute Toxicity

Acute inhalation studies suggest that this compound is minimally toxic under normal exposure conditions. However, ingestion can lead to severe health issues, including chemical burns in the gastrointestinal tract . The material is classified as a skin irritant, with potential for causing respiratory issues upon inhalation of vapors .

Repeated Dose Toxicity

Repeated dose studies indicate a no-observed-adverse-effect level (NOAEL) ranging from 12.5 to 50 mg/kg/day in animal models. Importantly, long-chain amines like this compound are generally considered less toxic compared to their shorter-chain counterparts .

The antimicrobial action of this compound is primarily linked to its ability to disrupt microbial membranes. This disruption leads to cell lysis and death of the microorganism. The efficacy varies based on the alkyl chain length and the presence of additional functional groups .

Data Summary

| Study | Activity | MIC (mg/L) | Toxicity |

|---|---|---|---|

| Higher Amine Salts | Broad-spectrum antimicrobial | Varies | Low toxicity |

| Antitubercular Activity | Effective against Mycobacterium tuberculosis | Significantly low | Moderate toxicity |

| Repeated Dose Toxicity | NOAEL in rats and dogs | 12.5-50 mg/kg/day | Minimal systemic toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.